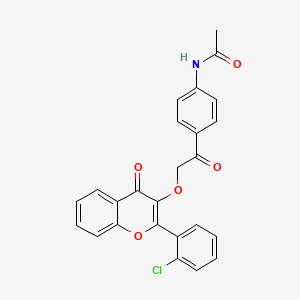
N-(4-(2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetyl)phenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a chromenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetyl)phenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the chromenyl intermediate: This involves the reaction of 2-chlorobenzaldehyde with a suitable reagent to form the chromenyl intermediate.
Acetylation: The chromenyl intermediate is then acetylated using acetic anhydride in the presence of a catalyst.
Coupling with 4-aminophenylacetamide: The acetylated chromenyl intermediate is then coupled with 4-aminophenylacetamide under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-(2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the chromenyl group.
2-chloroacetanilide: Another analog with a chlorophenyl group but different substitution patterns.
Uniqueness
N-(4-(2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)acetyl)phenyl)acetamide is unique due to the presence of both the chromenyl and chlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
N-[4-[2-[2-(2-chlorophenyl)-4-oxochromen-3-yl]oxyacetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO5/c1-15(28)27-17-12-10-16(11-13-17)21(29)14-31-25-23(30)19-7-3-5-9-22(19)32-24(25)18-6-2-4-8-20(18)26/h2-13H,14H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQVIVQWJZFQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]naphthalen-2-ol](/img/structure/B7735204.png)
![2-[(E)-(3-benzylsulfanyl-1,2,4-triazol-4-yl)iminomethyl]benzoic acid](/img/structure/B7735211.png)
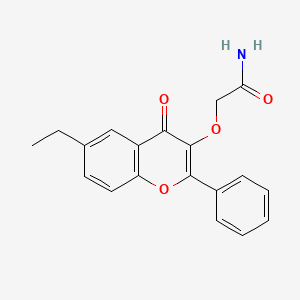

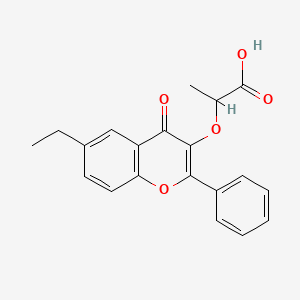
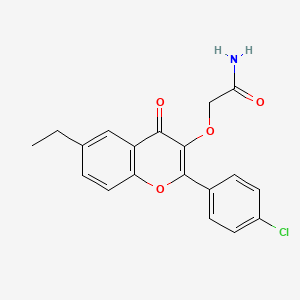
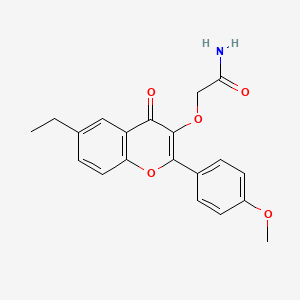
![2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid](/img/structure/B7735244.png)
![2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735248.png)
![2-[6-Ethyl-2-(furan-2-yl)-4-oxochromen-3-yl]oxypropanoic acid](/img/structure/B7735253.png)
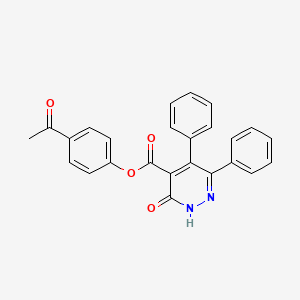

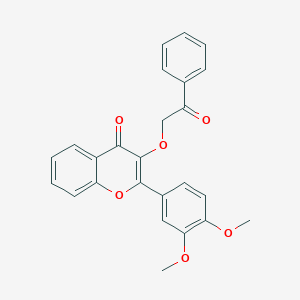
![2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazol-3-ium;chloride](/img/structure/B7735315.png)
